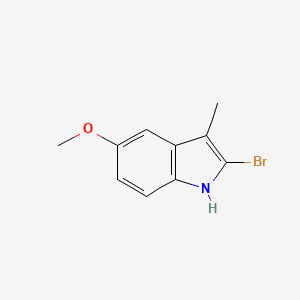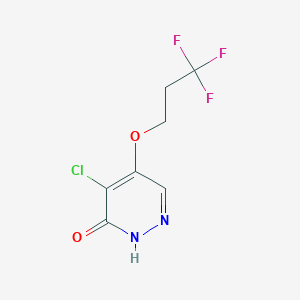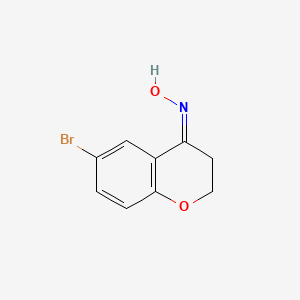![molecular formula C8H9BrN4 B11871363 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871363.png)
3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a bromine atom at the third position and an isopropyl group at the first position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1-isopropyl-1H-pyrazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, column chromatography, and distillation may be employed to isolate and purify the final product.
化学反应分析
Types of Reactions
3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts like palladium acetate (Pd(OAc)2) and ligands such as triphenylphosphine (PPh3) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-d]pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
科学研究应用
3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation and cancer treatment.
Biological Research: The compound is used in studies related to cell signaling pathways and apoptosis induction.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the molecular mechanisms of various diseases.
Industrial Applications: The compound may be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and leading to cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the active site of CDKs, contributing to its inhibitory activity .
相似化合物的比较
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[3,4-d]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a triazole ring fused to the pyrazolo[3,4-d]pyrimidine core, also studied for its kinase inhibitory properties.
Uniqueness
3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the bromine atom and the isopropyl group, which contribute to its specific chemical reactivity and biological activity. The bromine atom allows for further functionalization through substitution reactions, while the isopropyl group enhances its hydrophobic interactions with molecular targets.
属性
分子式 |
C8H9BrN4 |
|---|---|
分子量 |
241.09 g/mol |
IUPAC 名称 |
3-bromo-1-propan-2-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H9BrN4/c1-5(2)13-8-6(7(9)12-13)3-10-4-11-8/h3-5H,1-2H3 |
InChI 键 |
QYQZXCLCZMGUOO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C2=NC=NC=C2C(=N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11871284.png)


![2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL](/img/structure/B11871317.png)




![2-amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11871347.png)

![6'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B11871364.png)

![7-(Dimethylamino)-6H-benzo[c]chromen-6-one](/img/structure/B11871371.png)

